molecular formula C13H8Cl2FN3O2 B8395616 Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- CAS No. 79489-52-4

Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro-

Cat. No.: B8395616
CAS No.: 79489-52-4
M. Wt: 328.12 g/mol
InChI Key: DLAVTMVCKCOPFJ-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- is a useful research compound. Its molecular formula is C13H8Cl2FN3O2 and its molecular weight is 328.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 2-chloro-N-(((5-chloro-2-pyridinyl)amino)carbonyl)-6-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

79489-52-4

Molecular Formula

C13H8Cl2FN3O2

Molecular Weight

328.12 g/mol

IUPAC Name

2-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]-6-fluorobenzamide

InChI

InChI=1S/C13H8Cl2FN3O2/c14-7-4-5-10(17-6-7)18-13(21)19-12(20)11-8(15)2-1-3-9(11)16/h1-6H,(H2,17,18,19,20,21)

InChI Key

DLAVTMVCKCOPFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(O)NC(=O)c1c(F)cccc1Cl
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Synthesis routes and methods II

Procedure details

A portion of 5-chloro-2-aminopyridine is reacted with 2-chloro-6-fluorobenzamidocarboxylic acid chloride in the presence of a hydrogen halide acceptor as described in Example 12. The product, named in the heading above, is isolated as described in Example 12 to obtain the desired compound, identical to the product of Example 3.
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2-chloro-6-fluorobenzamidocarboxylic acid chloride
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hydrogen halide
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Synthesis routes and methods III

Procedure details

A portion of 2-chloro-6-fluorobenzamidocarboxylic acid, 4-nitrophenyl ester, is combined with a portion of 5-chloro-2-aminopyridine in an inert organic solvent. The reaction mixture is stirred at elevated temperature for a period of time, and is then evaporated under vacuum. The product named in the heading above, identical to the product of Example 3, is isolated by recrystallization.
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2-chloro-6-fluorobenzamidocarboxylic acid, 4-nitrophenyl ester
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Synthesis routes and methods IV

Procedure details

An 0.4 g. portion of 5-chloro-2-aminopyridine was dissolved in 20 ml. of acetonitrile and reacted with 0.7 g. of 2-chloro-6-fluorobenzoyl isocyanate as described in Example 1. The yield was 0.65 g. of the product named above, m.p. 210°-215° C. Elemental analysis gave the following results:
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